molecular formula C8H4N2O4S B592662 6-Nitrobenzo[d]thiazole-2-carboxylic acid CAS No. 131123-99-4

6-Nitrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B592662
CAS No.: 131123-99-4
M. Wt: 224.19
InChI Key: UFXVPVVGWNZWOU-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]thiazole-2-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of novel bioactive molecules. Its structure, featuring an electron-withdrawing nitro group and a carboxylic acid functional group, makes it a privileged scaffold for developing potent and selective enzyme inhibitors. Recent research highlights its significant potential in neuroscience, where it is utilized to create potent and selective monoamine oxidase B (MAO-B) inhibitors. These inhibitors are being investigated for their neuroprotective effects in complex neurodegenerative diseases such as Alzheimer's and Parkinson's, with some derivatives also demonstrating promising activity against the aggregation of pathological proteins like α-synuclein and tau . Further extending its therapeutic relevance, derivatives of this benzothiazole core have shown effectiveness in metabolic disease models. Specifically, a 6-nitrobenzo[d]thiazol-2-amine derivative has been reported to ameliorate ethanol-induced fatty liver disease in zebrafish models by inhibiting lipogenesis and promoting anti-inflammatory expression . The compound's carboxylic acid group allows for straightforward derivatization, particularly into amides, which is a key strategy for optimizing drug-like properties and biological activity. This makes this compound a critical intermediate for researchers designing and synthesizing next-generation multitarget-directed ligands with improved efficacy and favorable ADME profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVPVVGWNZWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Nitrobenzo D Thiazole 2 Carboxylic Acid and Its Precursors

Classical and Conventional Synthetic Routes to 6-Nitrobenzo[d]thiazole-2-carboxylic Acid

The synthesis of this compound is primarily achieved through multi-step pathways that allow for precise control over the placement of functional groups on the benzothiazole (B30560) ring system. These routes can be broadly categorized into two main approaches: the functionalization of a pre-existing benzothiazole core or the construction of the benzothiazole ring from an appropriately substituted aniline (B41778) precursor.

Multi-step Syntheses via Nitration and Strategic Functional Group Transformations

One established pathway to this compound involves the nitration of a benzothiazole derivative, followed by transformations of other functional groups. A common starting material for this approach is 2-aminobenzothiazole (B30445). Direct nitration of 2-aminobenzothiazole is often avoided as it can lead to a mixture of isomers, with the desired 6-nitro product forming in low yields. google.com

To achieve high selectivity for the 6-nitro position, a protection strategy is employed. google.com The 2-amino group is first acylated, for example, by reacting it with acetic anhydride (B1165640) to form 2-acetylaminobenzothiazole. This N-acylated derivative is then subjected to nitration using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The acetyl group directs the electrophilic nitration primarily to the 6-position of the benzothiazole ring. Subsequent hydrolysis of the protecting acyl group, typically under basic conditions, yields 2-amino-6-nitrobenzothiazole (B160904) with high purity. google.com

The final conversion of the 2-amino group to a 2-carboxylic acid group represents a significant functional group transformation. This can be accomplished via a Sandmeyer-type reaction, where the 2-amino-6-nitrobenzothiazole is first diazotized, then treated with a cyanide salt (e.g., copper(I) cyanide) to introduce a cyano group, forming 2-cyano-6-nitrobenzo[d]thiazole. The synthesis is completed by the hydrolysis of this nitrile precursor, as detailed in section 2.1.3.2.

Reaction Step Reactants Reagents/Conditions Product
Protection 2-AminobenzothiazoleAcetic anhydride2-Acetylaminobenzothiazole
Nitration 2-AcetylaminobenzothiazoleHNO₃, H₂SO₄, 5-10 °C2-Acetylamino-6-nitrobenzothiazole
Deprotection 2-Acetylamino-6-nitrobenzothiazoleMethanol (B129727), NaOH2-Amino-6-nitrobenzothiazole
Sandmeyer Reaction 2-Amino-6-nitrobenzothiazole1. NaNO₂, H₂SO₄2. CuCN2-Cyano-6-nitrobenzo[d]thiazole
Hydrolysis 2-Cyano-6-nitrobenzo[d]thiazoleH₃O⁺, HeatThis compound

Cyclization Reactions for Benzothiazole Core Formation

An alternative and widely used strategy involves the construction of the 6-nitrobenzothiazole (B29876) core from a commercially available nitrated precursor, 4-nitroaniline (B120555). This method, often referred to as the Hugerschoff synthesis, builds the thiazole (B1198619) ring onto the pre-functionalized benzene (B151609) ring.

In this approach, 4-nitroaniline is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent, typically bromine, in a solvent like acetic acid. evitachem.comresearchgate.netnih.gov The reaction proceeds through the formation of an intermediate N-(4-nitrophenyl)thiourea, which then undergoes oxidative cyclization to form the 2-amino-6-nitrobenzothiazole intermediate. researchgate.net This method provides a direct route to the key intermediate, which can then be converted to the target carboxylic acid as described previously.

Starting Material Reagents Solvent Key Intermediate
4-NitroanilinePotassium thiocyanate (KSCN), Bromine (Br₂)Acetic Acid2-Amino-6-nitrobenzothiazole

This cyclization reaction is versatile and has been applied to a range of substituted anilines to produce various benzothiazole derivatives. researchgate.netindexcopernicus.com The conditions are generally mild, making it a practical method for synthesizing the 6-nitrobenzothiazole scaffold.

Hydrolysis of Ester and Nitrile Precursors of this compound

The final step in many synthetic routes to this compound is the hydrolysis of a suitable precursor, most commonly an ester or a nitrile at the 2-position of the benzothiazole ring.

Saponification is the base-catalyzed hydrolysis of an ester. Ethyl 6-nitrobenzo[d]thiazole-2-carboxylate can be converted to the target carboxylic acid by heating it with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate anion is protonated in a subsequent acidic workup step to yield the final this compound.

The hydrolysis of the nitrile (cyano) group is another effective method for introducing the carboxylic acid function. 2-Cyano-6-nitrobenzo[d]thiazole can be hydrolyzed by heating it under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemistrysteps.com The reaction proceeds in two main stages: the nitrile is first converted to an amide intermediate (6-nitrobenzo[d]thiazole-2-carboxamide), which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemistrysteps.com The strong acidic conditions ensure the complete conversion of the nitrile to the final carboxylic acid product.

Achieving high purity in the final product requires careful optimization of the hydrolysis conditions. Key parameters to consider include reaction time, temperature, and the concentration of the acid or base.

Monitoring Reaction Progress: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of the starting ester and the formation of the carboxylic acid. This prevents incomplete reactions or the formation of degradation byproducts due to prolonged reaction times or excessive heat.

Temperature Control: While heating is necessary to drive the hydrolysis, excessive temperatures can lead to the degradation of the sensitive nitro-substituted aromatic ring. A moderate temperature that allows for a reasonable reaction rate without causing decomposition is ideal.

pH Control During Workup: After saponification, the reaction mixture is strongly basic. The carboxylic acid product is isolated by careful acidification. The pH must be lowered sufficiently to ensure complete protonation of the carboxylate salt, but excessive acidity should be avoided. The purity of the precipitated product can be affected by the final pH.

Purification: The crude product obtained after hydrolysis and workup is often purified by recrystallization from a suitable solvent or solvent mixture. This process removes unreacted starting material and any side products, yielding this compound of high purity. The choice of recrystallization solvent is critical and is determined empirically to maximize recovery and purity.

Parameter Optimization Strategy Rationale
Reaction Time Monitor reaction progress (TLC, HPLC)Ensures complete conversion without product degradation.
Temperature Use moderate heatBalances reaction rate with the thermal stability of the compound.
pH Adjustment Careful acidification after saponificationEnsures complete precipitation of the carboxylic acid product.
Purification RecrystallizationRemoves impurities to achieve high product purity.

Modern and Green Chemistry Approaches in Benzothiazole Synthesis

Recent advancements in chemical synthesis have emphasized the development of sustainable and efficient methods. For benzothiazole derivatives, this includes the adoption of catalytic systems and energy-efficient techniques that reduce waste and improve reaction times. mdpi.comijpbs.com

A green and effective method for synthesizing 2-carboxybenzothiazole, a direct precursor to the target molecule via nitration, involves the biomimetic catalytic oxidation of 2-methylbenzothiazole (B86508). ingentaconnect.com This process utilizes metalloporphyrins as catalysts and molecular oxygen as the oxidant, representing a significant improvement over methods that use harsher conditions. ingentaconnect.com

The catalytic activity is highly dependent on the central metal ion within the porphyrin structure. Studies have shown that iron (Fe²⁺) metalloporphyrins exhibit superior catalytic effects compared to those with manganese (Mn²⁺) or cobalt (Co²⁺) ions. ingentaconnect.com The reaction is typically performed in an autoclave to maintain oxygen pressure. Key parameters such as catalyst concentration, temperature, solvent, and base concentration are optimized to maximize yield and selectivity.

Under optimal conditions—using T(p-OCH3)PPFe as the catalyst in ethanol (B145695) with NaOH at 120°C and 1.4 MPa of O₂ for 8 hours—the oxidation of 2-methylbenzothiazole can achieve a conversion of 39.2% with a selectivity of 59.1% for 2-carboxybenzothiazole. ingentaconnect.com The formation of the aldehyde product (2-formylbenzothiazole) is a notable intermediate in this oxidation process. nih.govresearchgate.net

ParameterConditionConversion (%)Selectivity (%)
Catalyst T(p-OCH3)PPFe39.259.1
Temperature 120 °C
**Pressure (O₂) **1.4 MPa
Time 8 hours
Solvent Ethanol
Base NaOH (1.64 mol·L⁻¹)

Table 1: Optimized reaction conditions for the metalloporphyrin-catalyzed oxidation of 2-methylbenzothiazole to 2-carboxybenzothiazole. ingentaconnect.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various benzothiazole derivatives. ias.ac.insemanticscholar.org

One notable microwave-assisted method involves the condensation of 2-aminothiophenol (B119425) with aldehydes in glycerol (B35011), a biodegradable and non-toxic solvent. researchgate.net This approach proceeds without a catalyst, which simplifies the purification process and reduces chemical waste. The reaction conditions, including microwave power and temperature, are finely tuned to achieve optimal results. For instance, the reaction of 2-aminothiophenol and benzaldehyde (B42025) at 100°C with 180W of microwave power for just 4 minutes can yield 92% of 2-phenylbenzothiazole (B1203474). researchgate.net

Power (W)Temperature (°C)Time (min)Yield (%)
80100826
120100467
180100492
200100489
180110490
18090482

Table 2: Optimization of microwave-assisted synthesis of 2-phenylbenzothiazole in glycerol. researchgate.net

One-pot multicomponent reactions (MCRs) provide another efficient route to complex molecules like benzothiazoles from simple, readily available starting materials in a single synthetic operation. nih.gov This strategy is highly atom-economical and minimizes waste by avoiding the isolation of intermediate compounds. jocpr.com For example, 2-substituted benzothiazoles can be prepared in high yields through a one-pot reaction of acid chlorides or anhydrides with 2-aminothiophenol using a recyclable heterogeneous catalyst, KF·Al₂O₃, under mild, solvent-free conditions. nih.gov

Practical Considerations in the Synthesis of this compound

The practical synthesis of this compound requires careful control over reaction parameters to ensure high yield, purity, and safety. Key considerations include the choice of solvent, precise temperature regulation, and strategies to minimize the formation of unwanted by-products.

The choice of solvent is critical as it affects reactant solubility, reaction rate, and catalyst stability. In microwave-assisted syntheses, high-boiling, polar solvents like glycerol are favored for their ability to efficiently absorb microwave energy and their environmentally benign nature. researchgate.net For other thermal reactions, solvents such as ethanol, xylene, or mixtures like chlorobenzene/DMSO are chosen based on the specific temperature requirements of the reaction, which can range from room temperature to 140°C. ingentaconnect.commdpi.com

Temperature control is paramount for controlling the reaction rate and selectivity. In the catalytic oxidation of 2-methylbenzothiazole, the optimal temperature was found to be 120°C; lower temperatures resulted in poor conversion, while higher temperatures did not significantly improve the yield. ingentaconnect.com Similarly, in microwave synthesis, a specific temperature of 100°C was identified as optimal, with deviations leading to lower yields. researchgate.net Precise temperature management is also crucial during nitration steps to prevent over-nitration and control the regioselectivity. google.com

The formation of by-products can significantly reduce the yield and complicate the purification of the desired product. In the synthesis of this compound, two main sources of by-products are the nitration of the benzothiazole ring and the oxidation of the precursor.

Nitration of a benzothiazole ring can result in a mixture of isomers. For instance, the nitration of 2-aminobenzothiazole can yield not only the desired 6-nitro isomer but also the 5-nitro, 4-nitro, and 7-nitro isomers as by-products. google.com To mitigate this, reaction conditions must be carefully controlled. Using a protected amine group (e.g., 2-acetylaminobenzothiazole) and a specific nitrating agent (a mixture of nitric and sulfuric acid) at low temperatures (5-10°C) can significantly favor the formation of the 6-nitro isomer, reducing the 5-nitro isomer content to below 0.1%. google.com

During the oxidation of a 2-methyl group to a carboxylic acid, incomplete oxidation can lead to the formation of the corresponding aldehyde (e.g., 6-Nitrobenzo[d]thiazole-2-carbaldehyde) as a significant by-product. nih.govguidechem.com Optimizing the oxidant concentration, reaction time, and catalyst can drive the reaction to completion. Furthermore, one-pot syntheses can help minimize by-products by consuming reactive intermediates in situ, preventing them from participating in side reactions. nih.gov

Chemical Reactivity and Transformation Chemistry of 6 Nitrobenzo D Thiazole 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety of 6-Nitrobenzo[d]thiazole-2-carboxylic Acid

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related compounds through well-established synthetic protocols. These transformations are fundamental in modifying the compound's solubility, polarity, and biological activity.

Esterification Reactions

Esterification of this compound is a common transformation to protect the carboxylic acid or to modulate its physicochemical properties. The Fischer-Speier esterification is a widely employed method for this purpose. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent.

A representative procedure for the synthesis of the methyl ester of a similar nitro-substituted benzoic acid involves dissolving the carboxylic acid in methanol, followed by the addition of concentrated sulfuric acid and heating the mixture. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the residue is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by extraction with an organic solvent.

Table 1: Representative Conditions for Fischer Esterification

ReactantAlcoholCatalystTemperatureOutcome
This compoundMethanolH₂SO₄ (conc.)RefluxMethyl 6-nitrobenzo[d]thiazole-2-carboxylate
This compoundEthanolH₂SO₄ (conc.)RefluxEthyl 6-nitrobenzo[d]thiazole-2-carboxylate

Amidation and Peptide Coupling Strategies

The formation of an amide bond from this compound is a critical reaction for creating derivatives with potential biological significance, including peptide conjugates. Direct condensation with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent.

Commonly used peptide coupling reagents are effective for this transformation. These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. A variety of coupling agents and additives are available to facilitate this reaction, minimize side reactions, and suppress racemization in the case of chiral amines.

Common Peptide Coupling Reagents:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Onium Salts:

Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents. researchgate.netwikipedia.orgmychemblog.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also effective.

A general procedure for amidation involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The coupling reagent, an amine, and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), are then added. The reaction is usually stirred at room temperature until completion.

Table 2: Common Reagents for Amidation of this compound

Coupling ReagentAdditive (Optional)BaseSolvent
EDCHOBt or HOAtDIPEADMF, DCM
HATU-DIPEADMF
HBTUHOBtDIPEADMF
PyBOP-DIPEADMF, DCM

Decarboxylation Pathways

Benzothiazole-2-carboxylic acids are known to be susceptible to decarboxylation, particularly under harsh conditions such as high temperatures or strong acidic or basic media. inpressco.com The electron-withdrawing nature of the benzothiazole (B30560) ring system can stabilize the carbanionic intermediate formed upon loss of carbon dioxide, thus facilitating this reaction. The presence of an additional electron-withdrawing nitro group at the 6-position is expected to further enhance this tendency.

While specific studies on the decarboxylation of this compound are not extensively documented, it is a potential side reaction during other transformations, especially if elevated temperatures are employed. Purposeful decarboxylation can be achieved by heating the compound in a high-boiling solvent, sometimes in the presence of a copper catalyst, which is a common method for the decarboxylation of aromatic carboxylic acids. organic-chemistry.org This would lead to the formation of 6-nitrobenzothiazole (B29876).

Transformations of the Nitro Group on the Benzothiazole System

The nitro group is a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a key step in the synthesis of many biologically active benzothiazole derivatives.

Reduction Reactions to Amino Derivatives (e.g., 6-aminobenzo[d]thiazole-2-carboxylic acid)

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds. This reaction opens up a plethora of possibilities for further derivatization, such as acylation, sulfonylation, and diazotization.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other functional groups in the molecule. For the reduction of nitroarenes bearing a carboxylic acid, milder reducing agents are often preferred to avoid reduction of the carboxyl group.

A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in a solvent such as ethanol or ethyl acetate. mdpi.com This method is generally selective for the nitro group and does not affect the carboxylic acid moiety.

A typical procedure involves stirring the nitro compound with an excess of SnCl₂ in a suitable solvent at an elevated temperature. organic-chemistry.org After the reaction is complete, the mixture is typically basified to precipitate tin salts, which can then be removed by filtration. The desired amino derivative is then isolated from the filtrate.

Table 3: Reagents for the Reduction of the Nitro Group

ReagentSolvent(s)Key Features
SnCl₂·2H₂O / HClEthanol, Ethyl AcetateChemoselective, compatible with carboxylic acids.
H₂ / Pd/CMethanol, Ethanol, THFCatalytic hydrogenation, generally clean.
Fe / NH₄ClEthanol / WaterMild and cost-effective.
Na₂S₂O₄Water / DioxaneSodium dithionite, useful for sensitive substrates.

The successful reduction of the nitro group yields 6-aminobenzo[d]thiazole-2-carboxylic acid, a key intermediate for the synthesis of a wide range of derivatives.

Strategic Derivatization via Nitro Group Modifications

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. mdpi.comnih.gov In the case of this compound, this would correspond to the 5 and 7 positions. However, the benzothiazole ring itself is relatively electron-rich, which can make SNAr reactions challenging without a suitable leaving group at these positions.

Other potential, though less explored, transformations include:

Partial Reduction: Under carefully controlled conditions, the nitro group can be partially reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group. These functionalities can then be used in subsequent synthetic steps.

Reaction with Nucleophiles at the Nitrogen Atom: Strong nucleophiles can, in some cases, add to the nitrogen atom of the nitro group, leading to complex reaction pathways. organic-chemistry.org

The strategic derivatization of the nitro group, other than its complete reduction, remains an area with potential for the development of novel synthetic methodologies for accessing new classes of benzothiazole derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring System

The reactivity of the benzothiazole ring in this compound towards substitution reactions is significantly influenced by the electronic properties of its substituents: the electron-withdrawing nitro group (-NO₂) at the 6-position and the carboxylic acid group (-COOH) at the 2-position.

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the benzothiazole ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups. Both of these groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. msu.edu

The nitro group is a strong deactivating group and directs incoming electrophiles to the meta-position relative to itself. Similarly, the carboxylic acid group is also a deactivating, meta-directing group. In the case of this compound, the positions meta to the nitro group are the 5- and 7-positions. However, electrophilic substitution is generally difficult to achieve under standard conditions due to the strong deactivation of the ring. Reactions such as nitration or halogenation would require harsh conditions, and the yields are expected to be low. masterorganicchemistry.comwikipedia.org For instance, the nitration of 2-acetylaminobenzothiazole, a more activated precursor, requires treatment with a mixture of nitric and sulfuric acids, and the position of nitration is influenced by the directing effect of the acetylamino group. google.com

Nucleophilic Aromatic Substitution:

Conversely, the presence of the strong electron-withdrawing nitro group at the 6-position activates the benzothiazole ring for nucleophilic aromatic substitution (SNAr). nih.gov The nitro group stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the attack of a nucleophile. This activation is most pronounced at the positions ortho and para to the nitro group. In the this compound ring system, the 5- and 7-positions are ortho and para, respectively, to the nitro group.

While direct nucleophilic substitution on this compound is not extensively documented, studies on related 2-substituted-6-nitrobenzothiazoles provide insight into this reactivity. For example, 2-chloro-6-nitrobenzothiazole (B1294357) serves as a precursor for the synthesis of various 2-substituted derivatives through nucleophilic displacement of the chloride ion. researchgate.net This suggests that if a suitable leaving group were present at the 5- or 7-position of the ring, nucleophilic substitution would be a viable reaction pathway.

Condensation and Cycloaddition Reactions Utilizing this compound as a Building Block

The carboxylic acid functionality at the 2-position of this compound is a key site for various condensation reactions, allowing this molecule to serve as a valuable building block in the synthesis of more complex structures, particularly amides and esters.

Condensation Reactions:

The carboxylic acid group can be readily converted into amides and esters through condensation reactions with amines and alcohols, respectively. These reactions typically require activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using a coupling agent.

Amide Formation: The reaction of this compound with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) would yield the corresponding 6-nitrobenzo[d]thiazole-2-carboxamide. Alternatively, the carboxylic acid can be converted to the more reactive 6-nitrobenzo[d]thiazole-2-carbonyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide bond.

Ester Formation: Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or, more efficiently, by reacting the corresponding acyl chloride with an alcohol in the presence of a base. The use of dehydrating agents in the presence of a catalyst can also facilitate the direct condensation of the carboxylic acid and an alcohol. organic-chemistry.org

The following table summarizes representative conditions for these condensation reactions based on general procedures for benzothiazole derivatives.

Reaction TypeReagents and ConditionsProduct
Amide Formation1. SOCl₂, reflux2. Amine (R-NH₂), base (e.g., Et₃N), solvent (e.g., CH₂Cl₂)6-Nitrobenzo[d]thiazole-2-carboxamide
Ester Formation1. SOCl₂, reflux2. Alcohol (R-OH), base (e.g., Pyridine), solvent (e.g., CH₂Cl₂)6-Nitrobenzo[d]thiazole-2-carboxylate ester

Cycloaddition Reactions:

The use of this compound or its derivatives as either a diene or a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, is not well-documented in the scientific literature. libretexts.orglibretexts.org The benzothiazole ring itself does not typically act as a diene in [4+2] cycloadditions. While the double bond within the thiazole (B1198619) ring could potentially act as a dienophile, its participation in such reactions is not a common transformation for this heterocyclic system. The electron-withdrawing nature of the substituents might influence its dienophilic character, but specific examples remain scarce. Therefore, the application of this compound as a direct building block in cycloaddition reactions appears to be a less explored area of its transformation chemistry.

Derivatization and Functionalization Strategies of 6 Nitrobenzo D Thiazole 2 Carboxylic Acid

Synthesis of Substituted Benzothiazole-2-carboxamides

The conversion of the carboxylic acid moiety of 6-nitrobenzo[d]thiazole-2-carboxylic acid into a wide array of substituted amides represents a primary derivatization strategy. This transformation is typically achieved through standard amide bond formation protocols, which involve the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Commonly used coupling reagents for this purpose include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The general synthetic approach involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling agents and the desired amine. The reaction progress is typically monitored by thin-layer chromatography (TLC).

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, usually by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

A study on the synthesis of nitro(benzo)thiazole acetamides has been reported, highlighting a two-step synthetic route to obtain these compounds. rjpbcs.com While the specific starting material was not this compound, the principles of amide formation are transferable. The synthesis of benzothiazole-carboxamide hybrids has also been demonstrated, starting from the corresponding benzothiazole-2-carboxylic acid and coupling it with various amines in the presence of N,N'-diisopropylcarbodiimide.

AmineCoupling ReagentSolventProduct
Primary Aliphatic AmineEDC/HOBtDMFN-alkyl-6-nitrobenzo[d]thiazole-2-carboxamide
Secondary Aliphatic AmineSOCl₂, then amine/baseDCMN,N-dialkyl-6-nitrobenzo[d]thiazole-2-carboxamide
Aniline (B41778) DerivativeHATU/DIPEAAcetonitrileN-aryl-6-nitrobenzo[d]thiazole-2-carboxamide

Formation of Schiff Bases and Imine Derivatives from 6-Nitrobenzo[d]thiazol-2-amine Precursors

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. In the context of 6-nitrobenzo[d]thiazole derivatives, these are typically synthesized from the corresponding 2-amino precursor, 2-amino-6-nitrobenzothiazole (B160904). This precursor can be obtained from this compound through a Curtius, Hofmann, or Schmidt rearrangement, although direct synthesis from other starting materials is more common.

The formation of Schiff bases involves the condensation reaction between 2-amino-6-nitrobenzothiazole and an appropriate aldehyde or ketone. The reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), and is often catalyzed by a few drops of a weak acid like glacial acetic acid. The mixture is typically heated under reflux for several hours. rjpbcs.comwikipedia.org

Microwave-assisted synthesis has also been employed for the preparation of Schiff bases of 2-amino-6-nitrobenzothiazole, offering advantages such as shorter reaction times and higher yields compared to conventional heating methods. rjpbcs.commdpi.com For instance, the microwave-induced condensation of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde (B1329479) has been reported to proceed in significantly higher yield and in a fraction of the time compared to the conventional reflux method. mdpi.com

The general reaction is as follows:

2-amino-6-nitrobenzothiazole + R-CHO → 6-nitro-N-(arylidene)benzo[d]thiazol-2-amine + H₂O

AldehydeSolventCatalystReaction Conditions
Benzaldehyde (B42025)EthanolGlacial Acetic AcidReflux, 8-10 hours
4-MethoxybenzaldehydeEthanolGlacial Acetic AcidReflux, 8-10 hours
3,5-DiiodosalicylaldehydeEthanol-Microwave, 8-10 minutes

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates involves covalently linking the this compound scaffold to other bioactive molecules or pharmacophores. This strategy aims to create new chemical entities with potentially synergistic or enhanced biological activities. The carboxylic acid group serves as a convenient handle for conjugation.

One notable example is the synthesis of conjugates with siderophore mimics. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms. By conjugating a benzothiazole (B30560) derivative to a siderophore mimic, researchers aim to utilize the iron uptake pathways of bacteria to deliver the benzothiazole moiety into the cell. In one study, a benzothiazole-6-carboxylic acid was coupled with a siderophore mimic building block using EDC/HOBt-promoted amide coupling.

The general approach for forming these conjugates involves the same amide bond formation chemistries described in section 4.1. The choice of linker between the two molecular entities can be varied to optimize the properties of the final conjugate.

Introduction of Other Heterocyclic Moieties (e.g., Thiazolidinones, Pyridine)

Another derivatization strategy involves the incorporation of other heterocyclic rings onto the 6-nitrobenzo[d]thiazole framework. This can lead to the formation of complex, multi-heterocyclic systems with unique three-dimensional structures and biological properties.

Thiazolidinones: The synthesis of thiazolidinone-containing benzothiazole derivatives has been reported. A common synthetic route involves the reaction of a Schiff base of a 2-aminobenzothiazole (B30445) with thioglycolic acid. For example, a series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized from the corresponding benzothiazole Schiff's bases. tandfonline.com While this example starts with a pre-functionalized benzothiazole, a similar strategy could be envisioned starting from a Schiff base derived from 2-amino-6-nitrobenzothiazole.

Pyridine: The synthesis of pyridine-thiazole hybrids has also been explored. These syntheses often involve multi-step reactions. For instance, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone has been used as a key reagent for the synthesis of more complex pyridine-thiazole hybrids. While not directly starting from a this compound, these synthetic methodologies demonstrate the feasibility of incorporating a pyridine moiety into a thiazole-containing scaffold.

Positional Functionalization on the Benzene (B151609) Ring of the 6-Nitrobenzo[d]thiazole System

Functionalization of the benzene portion of the 6-nitrobenzo[d]thiazole system offers another avenue for creating structural diversity. This can be achieved through various aromatic substitution reactions, although the reactivity of the benzene ring is significantly influenced by the fused thiazole (B1198619) ring and the strongly deactivating nitro group.

The nitro group is a meta-director for electrophilic aromatic substitution, meaning that incoming electrophiles would be directed to the 5- and 7-positions. libretexts.org However, the nitro group also strongly deactivates the ring towards electrophilic attack, making such reactions challenging.

Conversely, the electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group (the 5- and 7-positions). wikipedia.orglibretexts.org Therefore, a nucleophile could potentially displace a suitable leaving group at these positions.

A more practical approach for functionalizing the benzene ring involves modification of the nitro group itself. The nitro group can be reduced to an amino group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This newly formed amino group can then be further functionalized. For example, it can be acylated, sulfonylated, or used as a handle for the introduction of other functional groups. mdpi.com This indirect approach, by first reducing the nitro group, provides a versatile platform for introducing a variety of substituents onto the benzene ring of the benzothiazole scaffold. mdpi.com For instance, the synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazoles has been achieved through a three-step process starting from 6-nitro-2-aminobenzothiazole, involving protection of the 2-amino group, reduction of the nitro group, and subsequent functionalization of the newly formed 6-amino group. mdpi.com

Advanced Spectroscopic and Structural Characterization of 6 Nitrobenzo D Thiazole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 6-nitrobenzo[d]thiazole-2-carboxylic acid, ¹H and ¹³C-NMR provide critical data on the electronic environment of each proton and carbon atom.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group at the 6-position and the thiazole (B1198619) ring significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm range. libretexts.org The carbons of the benzothiazole (B30560) ring will have chemical shifts influenced by the attached functional groups and the heteroatoms. The carbon atom attached to the nitro group is expected to be significantly deshielded.

Predicted NMR Data for this compound:

¹H-NMR ¹³C-NMR
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
H-4~8.3 - 8.5C-2~165 - 170
H-5~8.1 - 8.3C-4~125 - 130
H-7~8.8 - 9.0C-5~120 - 125
COOH>10 (broad s)C-6~145 - 150
C-7~128 - 132
C-3a~150 - 155
C-7a~135 - 140
COOH~160 - 180

Note: These are predicted values based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra of this compound are expected to exhibit characteristic bands corresponding to its key structural features.

The most prominent IR absorption will be the C=O stretching vibration of the carboxylic acid group, typically appearing in the range of 1700-1730 cm⁻¹. The O-H stretch of the carboxylic acid will be a very broad band from 2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer form common in the solid state. libretexts.org The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The benzothiazole ring will show a series of characteristic absorptions, including C=N stretching and aromatic C-H and C=C stretching vibrations.

Raman spectroscopy will complement the IR data, particularly for the symmetric vibrations and the aromatic ring modes. The symmetric NO₂ stretching vibration is often stronger in the Raman spectrum than in the IR.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1730Strong
Nitro GroupAsymmetric NO₂ stretch1500 - 1550Strong
Nitro GroupSymmetric NO₂ stretch1300 - 1350Strong
Benzothiazole RingC=N stretch1600 - 1650Medium
Aromatic RingC=C stretch1450 - 1600Medium to Strong
Aromatic RingC-H stretch3000 - 3100Medium

Mass Spectrometry (MS) Techniques (LC-MS, GC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the most suitable technique.

The mass spectrum is expected to show a prominent molecular ion peak (or a protonated/deprotonated molecule in ESI). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a water molecule (M-18), a hydroxyl radical (M-17), and a carboxyl group (M-45). libretexts.org Aromatic nitro compounds often show fragments corresponding to the loss of NO (M-30) and NO₂ (M-46).

Predicted Mass Spectrometry Data for this compound:

Ion m/z (calculated) Description
[M+H]⁺226.00Protonated Molecule
[M-H]⁻224.00Deprotonated Molecule
[M-H₂O]⁺208.00Loss of water
[M-COOH]⁺181.01Loss of carboxyl group
[M-NO₂]⁺180.02Loss of nitro group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated benzothiazole system. The presence of the nitro group, a strong chromophore, will likely result in absorption bands at longer wavelengths. While simple carboxylic acids absorb below 210 nm, the extended conjugation in this molecule will shift the absorption maxima to the 250-350 nm range. libretexts.org The less intense n → π* transitions associated with the carbonyl and nitro groups may also be observed as shoulders on the main absorption bands.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-amino-6-nitrobenzothiazole (B160904), provides a basis for predicting its solid-state characteristics. nih.gov

Theoretical and Computational Investigations on 6 Nitrobenzo D Thiazole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 6-Nitrobenzo[d]thiazole-2-carboxylic acid. Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic properties. materialsciencejournal.orgresearchgate.net

These calculations reveal the distribution of electron density across the molecule. The benzothiazole (B30560) core, the electron-withdrawing nitro (-NO₂) group, and the carboxylic acid (-COOH) group create a complex electronic landscape. The nitro group significantly pulls electron density from the benzene (B151609) ring, while the thiazole (B1198619) ring also influences charge distribution. DFT studies can quantify atomic charges, bond orders, and dipole moments, which collectively determine the molecule's reactivity. For instance, the carbon atom of the carboxylic acid and the carbons attached to the nitro group are expected to be electron-deficient, making them potential sites for nucleophilic attack. Conversely, the oxygen atoms of the nitro and carboxyl groups are electron-rich. walisongo.ac.id

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, color-coding regions based on their charge.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid group. researchgate.netwuxiapptec.com

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated around the acidic hydrogen of the carboxylic acid group, highlighting its propensity to be donated as a proton. wuxiapptec.com Other positive regions would likely be found on the aromatic protons and the carbon atom of the carboxyl group.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding predictions about intermolecular interactions and chemical reactions. walisongo.ac.id

Region on MoleculeExpected MEP ColorPredicted Reactivity
Oxygen atoms of Nitro (-NO₂) GroupRedSite for electrophilic attack; hydrogen bond acceptor
Carbonyl Oxygen of Carboxylic Acid (-COOH)RedSite for electrophilic attack; hydrogen bond acceptor
Hydrogen of Carboxylic Acid (-COOH)BlueSite for nucleophilic attack; acidic proton donation
Aromatic Ring HydrogensGreen to Light BlueModerately electron-deficient

Frontier Molecular Orbital (FMO) Theory and Orbital Gap Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzothiazole ring system. The LUMO, in contrast, would likely be localized on the electron-withdrawing nitro group and the conjugated system extending to the carboxylic acid. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer from the benzothiazole moiety to the nitro group upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity and kinetic stability. pmf.unsa.ba A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Given the presence of both electron-donating (benzothiazole) and strong electron-withdrawing (nitro) groups, the HOMO-LUMO gap for this molecule is expected to be relatively small, indicating high reactivity. researchgate.netresearchgate.net

ParameterSignificancePredicted Characteristics for this compound
E(HOMO)Electron-donating abilityRelatively high energy, localized on the benzothiazole ring
E(LUMO)Electron-accepting abilityRelatively low energy, localized on the nitro group and conjugated system
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityRelatively small, indicating high reactivity

Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational methods can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, key predicted IR peaks would include:

A broad O-H stretching band for the carboxylic acid, typically predicted in the 2500-3300 cm⁻¹ region. libretexts.org

A strong C=O stretching frequency for the carbonyl group around 1700-1730 cm⁻¹. libretexts.org

Asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-N and C-S stretching vibrations associated with the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate ¹H and ¹³C NMR chemical shifts.

¹H NMR: The carboxylic acid proton (-COOH) is expected to have a highly deshielded signal, predicted far downfield (typically >10 ppm). libretexts.org The aromatic protons on the benzene ring would appear in the aromatic region (7-9 ppm), with their exact shifts influenced by the electronic effects of the nitro group.

¹³C NMR: The carbonyl carbon of the carboxylic acid would be predicted at a significant downfield shift (160-180 ppm). libretexts.org The aromatic carbons would also have distinct shifts, with the carbon attached to the nitro group being particularly deshielded.

Non-linear Optical (NLO) Properties and Related Computational Studies

Molecules with significant intramolecular charge-transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. The combination of an electron-donating benzothiazole system and a strong electron-withdrawing nitro group connected through a π-conjugated framework can lead to a large change in dipole moment upon excitation, a key requirement for NLO activity.

Computational studies can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These calculations are often performed using DFT methods. A high β value indicates a strong NLO response. For this compound, the charge transfer from the benzothiazole ring (donor) to the nitro group (acceptor) is expected to result in a significant hyperpolarizability value, suggesting its potential for use in optoelectronic applications. researchgate.net

Molecular Docking Studies (focusing on interaction analysis with non-biological materials or for SAR, excluding biological targets/mechanism of action)

While molecular docking is widely used for studying protein-ligand interactions, it can also be employed to understand how a molecule interacts with non-biological materials or to inform Structure-Activity Relationship (SAR) studies. nih.govresearchgate.net For this compound, docking could be used to predict its binding affinity and orientation on the surface of materials like graphene or metallic nanoparticles, which is relevant for sensor or electronic device development.

Applications of 6 Nitrobenzo D Thiazole 2 Carboxylic Acid in Specialized Chemical and Material Science Fields

Utilization as a Building Block for Complex Heterocyclic Architectures

6-Nitrobenzo[d]thiazole-2-carboxylic acid and its close derivatives are recognized as important building blocks in organic synthesis for the construction of elaborate heterocyclic systems. evitachem.com The benzothiazole (B30560) moiety is a key scaffold in synthetic and medicinal chemistry, and the presence of substituents allows for the exploration of chemical space around the core molecule. nih.govnih.gov

Researchers have developed synthetic pathways to create substituted benzo[d]thiazole carboxylates that can be modified at multiple positions. nih.gov For instance, synthetic strategies allow for substitutions at the 2-amino group (derived from the carboxylic acid), the 6-carboxy group, and other positions on the benzene (B151609) ring. nih.gov This versatility is crucial in drug discovery, where the availability of diverse building blocks enables the rapid design and synthesis of new bioactive analogues. nih.gov The 6-nitro group, in particular, serves as a key handle for further chemical transformations, such as reduction to an amino group, which can then be functionalized to build even more complex molecules with potential applications in medicinal chemistry and material science. nih.gov

Role in the Synthesis of Dyes and Pigments (e.g., as a base in diazotation reactions)

The chemical structure of this compound, particularly its aromatic amine precursor (2-amino-6-nitrobenzothiazole), makes it a valuable intermediate in the production of dyes. evitachem.comresearchgate.net Azo dyes, which constitute over 60% of all dyes used in industry, are synthesized through a process involving diazotization and coupling reactions. nih.gov

The synthesis typically begins with an aromatic amine, which is converted into a diazonium salt through a diazotization reaction with nitrous acid. nih.gov This unstable diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form the azo compound, which is characterized by the -N=N- functional group responsible for its color. nih.gov The 2-amino-6-nitrobenzothiazole (B160904) derivative serves as an excellent base for such diazotation reactions. The resulting diazonium salt can be coupled with various aromatic compounds to produce a range of disperse dyes with different colors and properties, suitable for dyeing hydrophobic fibers like polyester. ekb.eg

Application in Analytical Chemistry Methodologies (e.g., voltammetric determination of electrochemically reducible organic substances)

Derivatives of this compound have found application in the field of analytical chemistry. Specifically, the electrochemical properties of the nitro group have been exploited for the quantitative determination of these compounds. Research has demonstrated that 2-amino-6-nitrobenzothiazole can be detected and quantified using voltammetric methods. researchgate.net

These methods rely on the electrochemical reduction of the nitro group on the surface of a specialized electrode. researchgate.net Techniques such as direct current voltammetry (DCV) and differential pulse voltammetry (DPV) at a carbon film electrode (CFE) have been successfully used for the determination of submicromolar concentrations of these genotoxic compounds. researchgate.net The methodology has been optimized for different conditions and proven effective for analysis in environmental samples, including drinking and river water. researchgate.net

Table 1: Voltammetric Determination of 2-Amino-6-nitrobenzothiazole researchgate.net
ParameterCondition/Value
Analytical TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeCarbon Film Electrode (CFE) on Silver Solid Amalgam
Optimal MediumBritton-Robinson (BR) buffer pH 4.0–methanol (B129727) (9:1)
ApplicationDetermination in model samples of drinking and river water

Development of Probes and Reporter Molecules (e.g., photocaged lysine (B10760008) derivatives for genetic code expansion)

The structural motifs present in this compound are relevant to the development of advanced molecular tools like probes and reporter molecules. The benzothiazole core itself is found in firefly luciferin, the molecule responsible for bioluminescence, which underscores the potential of its derivatives as fluorescent probes. nih.gov

Furthermore, the nitro-aromatic system is a cornerstone of photocaging chemistry. Photocaged compounds are molecules whose biological activity is masked by a photolabile protecting group. This "cage" can be removed by light, typically UV, allowing for precise spatiotemporal control over the release of the active molecule. researchgate.net Derivatives of lysine containing nitro-aromatic caging groups have been genetically encoded into proteins through a technique called genetic code expansion (GCE). nih.gov This allows scientists to control protein function with light. nih.gov The "6-nitro" feature of this compound is characteristic of many photocaging groups, suggesting its potential utility in creating novel photocaged molecules, such as protected amino acids for GCE and innovative protein engineering. researchgate.netresearchgate.net

Precursor in Medicinal Chemistry (focus on its role as a synthetic intermediate for other compounds, excluding specific drug development/clinical data)

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.gov this compound and its derivatives serve as critical synthetic intermediates for creating new pharmacologically active agents. evitachem.comnih.gov The versatility of the benzothiazole ring system allows for the synthesis of compounds investigated for various therapeutic areas. nih.gov

Compounds derived from the 6-nitrobenzothiazole (B29876) core have been explored for:

Antimicrobial Activity : By converting the carboxylic acid to an amine and reacting it with aldehydes, researchers have synthesized Schiff base derivatives with potential antibacterial and antifungal properties. rjpbcs.com

Anticancer and Anti-inflammatory roles : The 6-nitro-2-aminobenzothiazole precursor is used to synthesize more complex molecules that have been evaluated as antitumor and anti-inflammatory agents. nih.gov

Enzyme Inhibition : The core structure is used to build inhibitors for enzymes like the hepatitis C virus NS5B polymerase. nih.gov

The ability to modify the molecule at several positions makes it a valuable starting material for generating libraries of compounds for drug discovery programs. nih.govnih.gov

Potential in Advanced Materials (e.g., optical materials, fluorescent materials)

Beyond its biological applications, this compound holds potential in the field of material science. evitachem.com The inherent properties of the benzothiazole ring system, particularly its association with bioluminescence via luciferin, point towards applications in fluorescent and optical materials. nih.gov

Derivatives of this compound are investigated for their use in materials with specific electronic properties. For example, related nitrobenzothiazole compounds have been studied for their utility in photoconductive measurements and for creating nonlinear optical (NLO) materials. researchgate.net NLO materials are crucial for technologies like optical computing and telecommunications, as they can alter the properties of light. The combination of an electron-donating group (the thiazole (B1198619) nitrogen and sulfur) and a strong electron-withdrawing group (the nitro group) within the conjugated aromatic system is a classic design strategy for creating molecules with significant NLO properties.

Structure Property Relationships in 6 Nitrobenzo D Thiazole 2 Carboxylic Acid Derivatives

Influence of the Nitro Group on Acidity and Electronic Properties of the Carboxylic Acid Moiety

The nitro group (-NO₂) at the 6-position exerts a profound influence on the properties of the entire molecule, particularly on the carboxylic acid group at the 2-position. This influence is primarily electronic in nature.

The -NO₂ group is a powerful electron-withdrawing group, operating through both the inductive (-I) and resonance (-M or -R) effects. quora.comdoubtnut.comvaia.com This strong electron-withdrawing capability pulls electron density from the benzothiazole (B30560) ring system. nih.gov This delocalization of π-electrons toward the nitro group reduces the electron density around the carboxylic acid moiety. nih.gov

This reduction in electron density has a significant acid-strengthening effect. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻), which is formed upon the loss of a proton (H⁺). libretexts.orgechemi.com The electron-withdrawing nitro group helps to delocalize and stabilize the negative charge on the carboxylate anion. quora.comlibretexts.orgvedantu.com By pulling electron density away from the -COO⁻ group, the nitro group disperses the negative charge over a larger area, making the anion more stable. vaia.comyoutube.com A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted towards the formation of H⁺ and the carboxylate anion. libretexts.org

Therefore, 6-Nitrobenzo[d]thiazole-2-carboxylic acid is expected to be a stronger acid than its non-nitrated counterpart, benzo[d]thiazole-2-carboxylic acid. This principle is well-documented in simpler aromatic systems, such as benzoic acid, where nitro-substituted derivatives are significantly more acidic than benzoic acid itself. libretexts.orgquora.com

Table 1: Comparison of pKa Values for Benzoic Acid and its Nitro Derivatives

Compound pKa Value
Benzoic Acid 4.21
m-Nitrobenzoic Acid 3.41
p-Nitrobenzoic Acid 3.41
o-Nitrobenzoic Acid 2.16

Impact of Substituents on Reactivity and Selectivity in Chemical Transformations

Substituents on the this compound framework significantly direct the reactivity and selectivity of the molecule in chemical transformations. The inherent electronic properties of the nitro group and the carboxylic acid, as well as the nature of any additional substituents, determine which parts of the molecule are more likely to react.

The nitro group is a strong deactivating group for electrophilic aromatic substitution, meaning it makes the benzene (B151609) portion of the benzothiazole ring less reactive towards electrophiles. wikipedia.org Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org The carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides, providing a reactive handle for derivatization.

For example, in the synthesis of related benzothiazole derivatives, the reactivity of a precursor molecule, 2-amino-6-nitrobenzothiazole (B160904), is often exploited. The amino group at the 2-position is a nucleophile and readily reacts with electrophiles. It can be condensed with various aromatic aldehydes to form Schiff bases (imines). rjpbcs.com This reaction demonstrates how a substituent (in this case, the amino group that is a precursor to the carboxylic acid) dictates the molecule's reactivity. The reaction proceeds smoothly with aldehydes containing both electron-donating and electron-withdrawing groups, indicating the robustness of this transformation. mdpi.commdpi.com

Table 2: Examples of Chemical Transformations on a 6-Nitrobenzothiazole (B29876) Core

Reactant Reagent(s) Product Type Ref.
2-Amino-6-nitrobenzothiazole Benzaldehyde (B42025), Glacial Acetic Acid Schiff Base (N-benzylidene-6-nitro[d]thiazol-2-amine) rjpbcs.com
2-Amino-6-nitrobenzothiazole 4-Methoxybenzaldehyde, Glacial Acetic Acid Schiff Base (N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine) rjpbcs.com

The presence of different substituents can also affect reaction yields and rates. Electron-rich substrates (with electron-donating groups) tend to show higher reactivity in certain cyclization reactions to form benzothiazoles, while electron-deficient analogues (with electron-withdrawing groups like -NO₂) can be less reactive. mdpi.com This highlights the electronic control that substituents exert over chemical transformations.

Correlation of Structural Modifications with Spectroscopic Signatures

Structural modifications to the this compound molecule result in predictable changes in its spectroscopic signatures, such as those observed in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Specific functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of a this compound derivative will display distinct peaks corresponding to its key structural components. The strong electron-withdrawing nitro group has characteristic strong absorption bands. libretexts.org In derivatives of 2-amino-6-nitrobenzothiazole, a sharp absorption band for the -NO₂ group is consistently observed between 1324 and 1328 cm⁻¹. rjpbcs.com The carboxylic acid group would show a broad O-H stretching band and a C=O (carbonyl) stretching band.

When the molecule is derivatized, new peaks appear that are characteristic of the added functional groups. For instance, in the formation of Schiff bases from 2-amino-6-nitrobenzothiazole, a new peak corresponding to the C=N (azomethine) stretch appears in the range of 1635-1680 cm⁻¹. rjpbcs.com

Table 3: Characteristic IR Absorption Bands for Substituted 6-Nitrobenzothiazoles

Functional Group Vibration Type Wavenumber (cm⁻¹) Ref.
Nitro (-NO₂) Asymmetric Stretch ~1550 libretexts.org
Nitro (-NO₂) Symmetric Stretch 1324 - 1328 rjpbcs.com
Azomethine (N=CH) Stretch 1635 - 1680 rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts of these atoms are highly sensitive to the electronic effects of nearby substituents.

In ¹H NMR spectra of benzothiazole derivatives, the aromatic protons typically appear in the downfield region, generally between 7.0 and 8.5 ppm. rjpbcs.comarabjchem.org The strong deshielding effect of the nitro group would cause protons on the benzene ring of this compound to shift further downfield. If the carboxylic acid is converted to a Schiff base derivative, a new singlet peak for the azomethine proton (N=CH) appears, typically between 8.40 and 8.70 ppm. rjpbcs.com

In ¹³C NMR spectra, the carbon atoms attached to electronegative atoms (like N and S) and those in the aromatic ring will have characteristic chemical shifts. tandfonline.com Modifications to the structure, such as adding substituents to an attached phenyl ring, will alter the chemical shifts of the carbons in that ring, providing clear evidence of the structural change. nih.gov

Modulation of Physical Properties (e.g., aqueous and organic solvent solubility) through Derivatization

The physical properties of this compound, particularly its solubility, can be significantly altered through chemical derivatization. Benzothiazole itself is a largely non-polar structure and has limited solubility in water, but is soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). quinoline-thiophene.comsolubilityofthings.com The presence of both a polar carboxylic acid group and a relatively non-polar benzothiazole ring means the parent compound likely has modest solubility in polar organic solvents and low solubility in water. quinoline-thiophene.com

Improving aqueous solubility is often a critical goal in medicinal chemistry to enhance the bioavailability of a compound. researchgate.netnih.gov This can be achieved by introducing polar or ionizable functional groups. nih.gov

Strategies for Modifying Solubility:

Introduction of Hydrophilic Groups: Attaching polar groups, such as hydroxyl (-OH), additional carboxylic acids, or amino groups, can increase a molecule's affinity for water by enabling hydrogen bonding. researchgate.netnih.gov For example, converting the carboxylic acid of the parent compound into an amide linked to a polar moiety (like a polyethylene (B3416737) glycol chain or an amino acid) would be expected to enhance aqueous solubility.

Salt Formation: The carboxylic acid group is acidic and can be deprotonated with a base to form a salt. These ionic salts are generally much more soluble in water than the neutral carboxylic acid.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂). This transformation replaces a non-polar group with a more polar, basic group that can be protonated to form a highly soluble ammonium (B1175870) salt.

Esterification/Amidation: While converting the carboxylic acid to a simple alkyl ester might decrease aqueous solubility by masking a polar group, creating esters or amides with solubilizing "tails" (e.g., those containing morpholine (B109124) or piperazine (B1678402) rings) is a common strategy to improve solubility. nih.govdntb.gov.ua

Conversely, to improve solubility in non-polar organic solvents, one could increase the lipophilicity of the molecule. This can be achieved by converting the polar carboxylic acid into a less polar ester or amide with a long alkyl or aryl chain.

Table 4: General Effects of Derivatization on Solubility

Derivatization Strategy Expected Change in Aqueous Solubility Expected Change in Organic Solvent Solubility
Formation of a sodium salt from the carboxylic acid Increase Decrease
Conversion of -COOH to a methyl ester Decrease Increase
Reduction of -NO₂ to -NH₂ Increase Decrease

Future Perspectives and Emerging Research Directions for 6 Nitrobenzo D Thiazole 2 Carboxylic Acid

Novel Synthetic Strategies for Enhanced Sustainability and Atom Economy

The future synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid and its derivatives will increasingly focus on principles of green chemistry, emphasizing sustainability and atom economy. mdpi.com Traditional multi-step syntheses are often plagued by poor atom economy, where a significant portion of reactant atoms are wasted as byproducts. primescholars.com Modern approaches aim to mitigate this through clever reaction design.

Key emerging strategies include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce solvent waste, energy consumption, and reaction time. mdpi.com For instance, developing a one-pot condensation and oxidation process from a suitable aminomercaptobenzoic acid precursor could streamline the synthesis of the core benzothiazole-6-carboxylic acid structure. researchgate.net

Catalytic Systems: Moving away from stoichiometric reagents to catalytic amounts of promoters can drastically improve atom economy. primescholars.com Research into novel catalysts for the cyclization and functionalization of benzothiazoles is an active area.

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water is a major goal. mdpi.commdpi.com Developing aqueous synthetic routes for benzothiazole (B30560) derivatives is a promising research direction. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating.

A comparison of synthetic efficiency metrics highlights the goals of these novel strategies:

MetricTraditional SynthesisGoal of Novel Strategies
Atom Economy Often <50% due to stoichiometric reagents and byproducts primescholars.comStriving for >90% by maximizing atom incorporation
Number of Steps Multiple, with intermediate isolationReduced, ideally a one-pot procedure mdpi.com
Solvent Usage High, often using toxic or volatile solventsMinimized, use of benign solvents like water mdpi.com
Energy Input Prolonged heating, leading to high energy consumptionReduced through catalysis and alternative energy sources

Exploration of Unconventional Reactivity Pathways and Catalytic Applications

The functional groups of this compound provide multiple handles for chemical modification. Future research will explore unconventional ways to leverage this reactivity, particularly through catalysis.

C-H Activation: Direct functionalization of the benzothiazole core through C-H activation is a frontier in organic synthesis. This would bypass the need for pre-functionalized starting materials (e.g., halogenated derivatives), offering a more atom-economical route to novel analogues.

Decarboxylative Coupling: The carboxylic acid at the 2-position could be used as a traceless activating group in various cross-coupling reactions. Under catalytic conditions, the carboxyl group can be extruded as CO2, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Nitro Group Transformations: Beyond simple reduction to an amine, the nitro group can participate in various catalytic transformations. For example, catalytic denitrative coupling reactions could allow for the direct replacement of the nitro group with other functional moieties.

Palladium-Catalyzed Cross-Coupling: The core structure can be modified using established catalytic methods. For example, reduction of the nitro group to an amine, followed by diazotization and substitution (e.g., Sandmeyer reaction) can introduce a halogen at the 6-position. This halogenated intermediate can then undergo Pd(0)-catalyzed Suzuki cross-coupling reactions with various aryl boronic acids to generate a library of 6-arylbenzothiazole derivatives. mdpi.comresearchgate.net

These advanced catalytic methods open the door to a vast chemical space for creating derivatives with tailored electronic and biological properties. mdpi.com

Advanced Computational Modeling for Property Prediction and Material Design

In silico methods are becoming indispensable tools for accelerating the discovery and design of new molecules. Advanced computational modeling will play a pivotal role in predicting the properties of this compound derivatives and guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure of the molecule. researchgate.net This allows for the prediction of key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MESP). researchgate.netresearchgate.net These parameters are crucial for predicting reactivity, stability, and potential applications in electronics. researchgate.net

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of the parent compound bind to the active sites of biological targets, such as enzymes or receptors. mdpi.comresearchgate.net This allows for the rational design of potent and selective inhibitors. Docking studies on related benzothiazole structures have already shown promise in identifying key binding interactions. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their complexes with biological targets over time, revealing the stability of binding interactions. researchgate.net

The table below summarizes the application of these computational techniques:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure analysisHOMO-LUMO energies, charge distribution, reactivity sites, vibrational spectra researchgate.netresearchgate.net
Molecular Docking Virtual screening, binding mode analysisBinding affinity, protein-ligand interactions, rational drug design mdpi.comresearchgate.net
Molecular Dynamics (MD) Stability and conformational analysisStability of ligand-receptor complexes, dynamic behavior in solution researchgate.net

Integration into Multi-component Systems and Supramolecular Assemblies

The inherent hydrogen bonding capabilities of this compound make it an excellent candidate for constructing complex supramolecular architectures. The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O), while the nitro group provides a strong hydrogen bond acceptor site. The nitrogen atom in the thiazole (B1198619) ring can also participate in hydrogen bonding. nih.gov

Future research will focus on:

Crystal Engineering: Systematically studying how modifications to the core structure influence the packing of molecules in the solid state. By controlling intermolecular interactions like N-H···N, N-H···O, and C-H···O hydrogen bonds, it is possible to design materials with specific physical properties (e.g., solubility, melting point, optical properties). nih.gov

Co-crystals and Salts: Forming multi-component crystals with other molecules (co-formers) to modulate physicochemical properties. For example, co-crystallization with active pharmaceutical ingredients (APIs) could improve their bioavailability or stability.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can be used as a linker to coordinate with metal ions, forming porous, crystalline materials. These MOFs could have applications in gas storage, catalysis, and chemical sensing.

Self-Assembling Materials: Designing derivatives that can self-assemble in solution to form gels, liquid crystals, or other soft materials with responsive properties.

The diverse non-covalent interactions possible with this scaffold allow for the creation of assemblies ranging from simple dimers to complex three-dimensional networks. nih.gov

Opportunities in Green Chemical Applications and Sustainable Synthesis

The principles of green chemistry offer a roadmap for the future development and application of this compound. The focus will be on minimizing environmental impact throughout the molecule's lifecycle.

Benign Synthesis Routes: As discussed, developing syntheses that use water as a solvent, employ catalytic reagents, and minimize waste are paramount. mdpi.commdpi.com An ideal future synthesis would be a one-pot, solvent-free, or aqueous reaction that proceeds with high atom economy. mdpi.com

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials derived from biomass rather than petrochemicals. Research into biosynthetic pathways or chemo-enzymatic methods could provide sustainable routes to key benzothiazole precursors.

Catalyst Development: The development of recoverable and reusable catalysts, such as solid-supported catalysts or nanocatalysts, will be crucial. Bentonite clay has been explored as a catalyst for synthesizing related benzothiazoles, highlighting the potential for using abundant, low-cost materials. semanticscholar.org

Applications in Environmental Remediation: The unique electronic properties of the nitroaromatic benzothiazole system could be exploited in applications such as chemosensors for detecting pollutants or as components in photocatalytic systems for degrading environmental contaminants.

By embracing these green chemistry principles, the synthesis and application of this compound can be made more economically viable and environmentally sustainable.

Q & A

Q. Enzyme Assays :

  • IC₅₀ Determination : Fluorescence-based assays using ubiquitin-AMC substrate; derivatives with IC₅₀ < 1 µM show competitive inhibition .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions between the nitro group and USP7’s catalytic cysteine (Cys223) .
    SAR Analysis : Modifying the carboxylic acid to amides (e.g., 4-fluorophenylcarbamoyl derivatives) enhances binding affinity by 10-fold due to hydrophobic pocket complementarity .

Advanced: In biochemical tool development, how is this compound utilized as a photocaged lysine derivative for genetic code expansion in yeast?

The compound serves as a photocaged lysine precursor in non-canonical amino acid incorporation :

  • Synthesis : Nε-[(1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl]-L-lysine is synthesized via carbamate coupling .
  • Application : UV irradiation (365 nm) cleaves the nitrobenzodioxolane group, releasing active lysine in situ for site-specific protein labeling .
  • Validation : Mass spectrometry confirms incorporation efficiency (>90%) in yeast elongation factor 1α .

Advanced: What strategies optimize the hydrolysis of ester precursors to achieve high-purity this compound while minimizing side reactions?

Q. Optimized Protocol :

  • Alkaline Hydrolysis : Use 20% NaOH at 100°C for 2 h, with continuous stirring to prevent aggregation.
  • By-Product Mitigation : Add 10% v/v ethanol to solubilize intermediates, reducing decarboxylation .
  • Purification : Acidify to pH 2 with HCl, extract with ethyl acetate, and recrystallize from ethanol/water (yield >85%, purity >98% via HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.